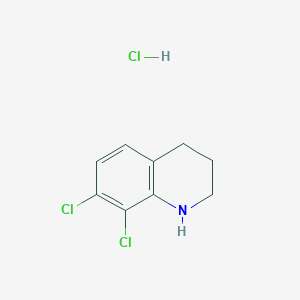
7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C9H9Cl2N·HCl. It is a derivative of tetrahydroquinoline, characterized by the presence of two chlorine atoms at the 7th and 8th positions of the quinoline ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitters norepinephrine and epinephrine .
Mode of Action
This compound acts as a potent reversible inhibitor of phenylethanolamine N-methyltransferase . By inhibiting this enzyme, it can modulate the levels of norepinephrine and epinephrine in the body .
Biochemical Pathways
Given its target, it is likely to impact thecatecholamine biosynthesis pathway , which could have downstream effects on various physiological processes such as mood regulation, stress response, and cardiovascular function.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of phenylethanolamine N-methyltransferase and the subsequent modulation of norepinephrine and epinephrine levels . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific conditions of the biochemical reactions .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound’s effects can change over time, including its stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins, and it may have effects on its localization or accumulation .
Subcellular Localization
It is known that this compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the chlorination of tetrahydroquinoline. One common method includes the reaction of tetrahydroquinoline with chlorine gas in the presence of a suitable solvent, such as chloroform or dichloromethane, under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to tetrahydroquinoline.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
- 7,8-Dichloroquinoline
- 7,8-Dichloro-1,2,3,4-tetrahydroquinoline
Comparison: Compared to its analogs, 7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This compound’s distinct chemical structure allows for unique interactions with biological targets, making it valuable in various research applications .
Properties
IUPAC Name |
7,8-dichloro-1,2,3,4-tetrahydroquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N.ClH/c10-7-4-3-6-2-1-5-12-9(6)8(7)11;/h3-4,12H,1-2,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPURRLYMZYIGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C(C=C2)Cl)Cl)NC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(dimethylamino)-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2590722.png)
![4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2590725.png)
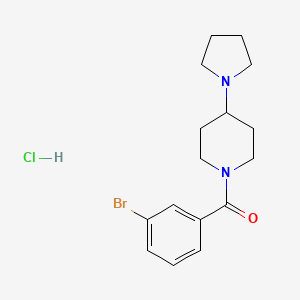
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylpyridine-3-carbohydrazide](/img/structure/B2590730.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2590731.png)
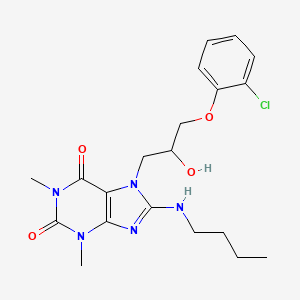
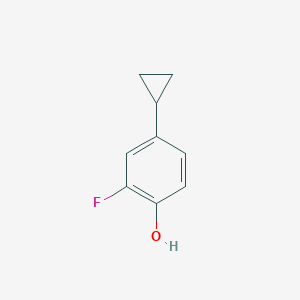
![2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2590736.png)
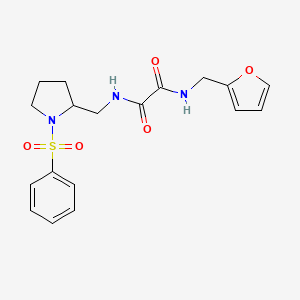

![2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2590739.png)
![3-(3,4-difluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2590740.png)


